molecular formula C23H17BrN2O3 B279576 N-{4-[(3-bromobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide

N-{4-[(3-bromobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide

Cat. No.: B279576
M. Wt: 449.3 g/mol
InChI Key: MSLIFSFWTVCWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(3-bromobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide, also known as BRD3308, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound targets a specific protein, which plays a key role in the growth and survival of cancer cells.

Mechanism of Action

N-{4-[(3-bromobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide targets a specific protein called bromodomain-containing protein 4 (BRD4). This protein plays a key role in the regulation of gene expression in cancer cells. By inhibiting BRD4, this compound prevents the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting cancer cell growth, it has also been shown to induce apoptosis (cell death) in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{4-[(3-bromobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide is that it is highly specific for its target protein, BRD4. This means that it is less likely to have off-target effects on other proteins in the cell. However, one of the limitations of this compound is that it has relatively low potency compared to other cancer drugs. This means that higher doses may be required for effective treatment.

Future Directions

There are several future directions for research on N-{4-[(3-bromobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide. One area of research is the development of more potent analogs of this compound. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Finally, there is ongoing research on the use of this compound in combination with other cancer drugs to improve treatment outcomes.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for the treatment of cancer. Its specificity for its target protein, BRD4, makes it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its use in cancer treatment.

Synthesis Methods

N-{4-[(3-bromobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide is synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of a key intermediate, which is then reacted with other chemicals to form the final product. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-{4-[(3-bromobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to be effective against a variety of cancer types, including breast, lung, and colon cancer. This compound is also being studied for its potential use in combination with other cancer drugs.

Properties

Molecular Formula

C23H17BrN2O3

Molecular Weight

449.3 g/mol

IUPAC Name

N-[4-[(3-bromobenzoyl)amino]-2-methylphenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H17BrN2O3/c1-14-11-18(25-22(27)16-6-4-7-17(24)12-16)9-10-19(14)26-23(28)21-13-15-5-2-3-8-20(15)29-21/h2-13H,1H3,(H,25,27)(H,26,28)

InChI Key

MSLIFSFWTVCWSO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.